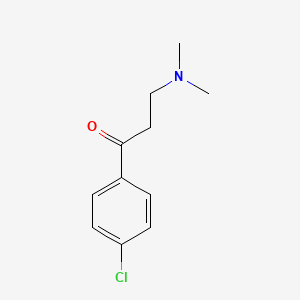

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one

Cat. No. B8815616

Key on ui cas rn:

2138-38-7

M. Wt: 211.69 g/mol

InChI Key: WUYKWNHDYQFCMT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05827927

Procedure details

The procedure of Example 13 is followed, but the endcapper is 4'-chloro-3-dimethylaminopropiophenone (0.10 g, 0.47 mmol) to yield the ketone-functionalized macromonomer. The product has structure 1, where G1 is benzoyl, G2 through G4 are hydrogen, E is 4'-(3-di-methyl-aminopropionyl) phenyl, and DPn ≈28. This oligomer can be converted to the more useful acrylyl-terminated form by thermally induced loss of dimethylamine. 4'-Chloro-3-dimethylaminopropiophenone is prepared by treating 4'-chloro-3-dimethylaminopropiophenone hydrochloride with aqueous base to remove the HCl. The free amine is extracted into diethyl ether and recovered by evaporation of the solvent. The hydrochloride salt is prepared by the method of Maxwell in Org. Synth. Coll. Vol. III, 305-306. Thus, a mixture of 4-chloroace-tophenone, dimethylamine hydrochloride, and paraformaldehyde is refluxed for 2-4 hours in 95% ethanol with a small amount of added hydrochloric acid. The solid product is obtained after adding acetone and cooling overnight.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[H][H].Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:17])[CH2:12][CH2:13][N:14]([CH3:16])[CH3:15])=[CH:7][CH:6]=1.CC(C1C=CC(Cl)=CC=1)=O.Cl.CNC.C=O.Cl>C(O)C.CC(C)=O>[Cl:4][C:5]1[CH:6]=[CH:7][C:8]([C:11](=[O:17])[CH2:12][CH2:13][N:14]([CH3:16])[CH3:15])=[CH:9][CH:10]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClC1=CC=C(C=C1)C(CCN(C)C)=O

|

Step Four

[Compound]

|

Name

|

III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=CC=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CNC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

terminated form by thermally induced loss of dimethylamine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the HCl

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The free amine is extracted into diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered by evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid product is obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C(CCN(C)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |